molecular formula C8H18Cl2N2O2S B8100051 (R)-4-(Pyrrolidin-3-yl)thiomorpholine 1,1-dioxide dihydrochloride

(R)-4-(Pyrrolidin-3-yl)thiomorpholine 1,1-dioxide dihydrochloride

Cat. No.: B8100051
M. Wt: 277.21 g/mol
InChI Key: QLZYFIDOIRDQSE-YCBDHFTFSA-N
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Description

®-4-(Pyrrolidin-3-yl)thiomorpholine 1,1-dioxide dihydrochloride is a synthetic organic compound characterized by its unique structure, which includes a pyrrolidine ring and a thiomorpholine ring with a 1,1-dioxide functional group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-4-(Pyrrolidin-3-yl)thiomorpholine 1,1-dioxide dihydrochloride typically involves multiple steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as amino alcohols or amino acids, under acidic or basic conditions.

    Thiomorpholine Ring Formation: The thiomorpholine ring is formed by reacting a suitable thiol with an epoxide or a halohydrin, followed by oxidation to introduce the 1,1-dioxide group.

    Coupling of Rings: The pyrrolidine and thiomorpholine rings are coupled through a series of nucleophilic substitution reactions, often using reagents like alkyl halides or sulfonates.

    Final Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the dihydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of ®-4-(Pyrrolidin-3-yl)thiomorpholine 1,1-dioxide dihydrochloride would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using continuous flow reactors for efficient processing, and employing large-scale purification techniques like crystallization and distillation.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiomorpholine ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the 1,1-dioxide group, potentially converting it back to a thiomorpholine or a thiol derivative.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Nucleophiles: Alkyl halides, sulfonates, amines.

Major Products

    Sulfoxides and Sulfones: From oxidation reactions.

    Thiomorpholine Derivatives: From reduction reactions.

    Functionalized Pyrrolidines and Thiomorpholines: From substitution reactions.

Scientific Research Applications

Chemistry

In chemistry, ®-4-(Pyrrolidin-3-yl)thiomorpholine 1,1-dioxide dihydrochloride is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme mechanisms or as a ligand in receptor binding studies.

Medicine

In medicinal chemistry, ®-4-(Pyrrolidin-3-yl)thiomorpholine 1,1-dioxide dihydrochloride is explored for its potential therapeutic properties. It may act as a lead compound for the development of new drugs targeting specific diseases, such as neurological disorders or infections.

Industry

In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of ®-4-(Pyrrolidin-3-yl)thiomorpholine 1,1-dioxide dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    (S)-4-(Pyrrolidin-3-yl)thiomorpholine 1,1-dioxide dihydrochloride: The enantiomer of the compound, which may have different biological activities.

    4-(Pyrrolidin-3-yl)thiomorpholine: Without the 1,1-dioxide group, this compound may exhibit different chemical reactivity and biological properties.

    Thiomorpholine 1,1-dioxide: Lacking the pyrrolidine ring, this compound serves as a simpler analog for studying the effects of the thiomorpholine ring.

Uniqueness

®-4-(Pyrrolidin-3-yl)thiomorpholine 1,1-dioxide dihydrochloride is unique due to its combination of a pyrrolidine ring and a thiomorpholine ring with a 1,1-dioxide group. This structure imparts specific chemical and biological properties that are not found in simpler analogs or other related compounds. Its stereochemistry (R-configuration) also plays a crucial role in its interactions with biological targets, potentially leading to different activities compared to its enantiomer.

This detailed overview should provide a comprehensive understanding of ®-4-(Pyrrolidin-3-yl)thiomorpholine 1,1-dioxide dihydrochloride, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

4-[(3R)-pyrrolidin-3-yl]-1,4-thiazinane 1,1-dioxide;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O2S.2ClH/c11-13(12)5-3-10(4-6-13)8-1-2-9-7-8;;/h8-9H,1-7H2;2*1H/t8-;;/m1../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLZYFIDOIRDQSE-YCBDHFTFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1N2CCS(=O)(=O)CC2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC[C@@H]1N2CCS(=O)(=O)CC2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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